molecular formula C8H14O2 B082481 sec-Butyl Crotonate CAS No. 10371-45-6

sec-Butyl Crotonate

Cat. No.: B082481
CAS No.: 10371-45-6
M. Wt: 142.2 g/mol
InChI Key: KAKJZWSUVDRWQU-GQCTYLIASA-N
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Description

Sec-Butyl Crotonate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

They can act as substrates for enzymes, interact with proteins, and participate in various biochemical processes . For instance, in the case of butyrate, a similar short-chain fatty acid, it has been reported that it can be produced from recombinant expression of clostridial genes in Escherichia coli . The specific enzymes, proteins, and other biomolecules that Crotonic Acid sec-Butyl Ester interacts with are yet to be identified.

Cellular Effects

The cellular effects of Crotonic Acid sec-Butyl Ester are not well-documented. It is known that similar compounds can have significant effects on cellular processes. For example, butyric acid, a related short-chain fatty acid, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that esters can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of Crotonic Acid sec-Butyl Ester in laboratory settings. It is known that the effects of similar compounds can change over time, influenced by factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with dosage, with potential threshold effects observed at certain doses, and possible toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds, such as butyric acid, are involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

butan-2-yl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6-8(9)10-7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKJZWSUVDRWQU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030320
Record name sec-Butyl (2E)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10371-45-6, 44917-51-3
Record name 1-Methylpropyl (2E)-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10371-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 1-methylpropyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sec-Butylcrotonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044917513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sec-Butyl (2E)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-Butyl Crotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of sec-butyl crotonate in organic synthesis?

A: this compound serves as a valuable reagent in organic synthesis, particularly in reactions involving organometallic compounds like Grignard reagents. [, ] For instance, it readily undergoes 1,4-addition reactions with Grignard reagents, enabling the formation of extended carbon chains. This reactivity makes it a useful building block for synthesizing complex molecules, such as pheromones and fatty acids. []

Q2: How does the structure of the ester moiety in crotonic esters influence their reactivity with lithium aluminum hydride?

A: Research indicates that the steric bulk of the alkyl group in crotonic esters significantly impacts their reactivity with lithium aluminum hydride. [] For example, this compound exhibits a higher preference for double bond addition (40:1 ratio) compared to methyl crotonate (3:1 ratio). [] This difference highlights the influence of steric hindrance on the regioselectivity of the hydride addition, favoring double bond addition with bulkier alkyl groups like sec-butyl.

Q3: Can this compound undergo polymerization, and if so, what factors influence this process?

A: Yes, this compound can undergo polymerization. [] Research has shown that the initial reaction with lithium aluminum hydride can lead to both carbonyl- and carbon-carbon double bond-addition. [] Interestingly, the double bond addition product acts as a precursor for polymerization. [] The steric bulk of the ester group plays a crucial role in determining the polymerization extent. While methyl and isobutyl crotonates primarily undergo carbonyl addition, limiting polymerization, isopropyl and sec-butyl crotonates favor double bond addition, leading to the formation of high polymers. []

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